molecular formula C13H22N4OS B2609009 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea CAS No. 1798513-45-7

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Cat. No.: B2609009
CAS No.: 1798513-45-7
M. Wt: 282.41
InChI Key: OLIRDVYMCUXPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a thiazole ring and a pyrrolidine moiety. The thiazole ring is a versatile heterocycle commonly found in FDA-approved drugs and experimental compounds due to its wide range of biological activities . The specific molecular architecture of this compound, which combines a urea linker with these heterocyclic systems, suggests potential for diverse biological interactions. Compounds with similar structural features, particularly those integrating a pyrrolidine-thiazole core, have been identified as potent and selective antagonists of biological targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a prominent target in chronic pain research . This indicates that researchers can explore this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, particularly in neuroscience and the development of new therapeutic agents for central nervous system (CNS) conditions. Its structural profile, featuring hydrogen bond donors and acceptors, also makes it a valuable scaffold for building libraries in high-throughput screening or for use in structure-activity relationship (SAR) studies to develop more potent and selective inhibitors or modulators for various disease targets. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-tert-butyl-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-13(2,3)16-11(18)15-9-10-5-4-7-17(10)12-14-6-8-19-12/h6,8,10H,4-5,7,9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIRDVYMCUXPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves the reaction of a thiazolyl-pyrrolidine derivative with an isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The process may also involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents and catalysts may vary based on the industrial setup and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted urea derivatives with different nucleophilic groups.

Scientific Research Applications

Biological Activities

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea exhibits several pharmacological activities:

Antimicrobial Activity

Research indicates that compounds with thiazole and urea functionalities can exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with various biological targets, making it a valuable component in the design of new antimicrobial agents .

Urease Inhibition

Similar to other thiourea derivatives, this compound may function as a urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. The inhibition of urease activity can lead to therapeutic benefits in managing these conditions .

Antitubercular Activity

Recent studies have explored the synthesis of urea derivatives that carry thiazole moieties for their antitubercular properties. These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development against tuberculosis .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of urea derivatives similar to this compound:

StudyFindings
Study on Urease Inhibitors Demonstrated that thiourea and urea derivatives exhibit varying degrees of urease inhibition, highlighting the importance of structural modifications for enhanced activity .
Antitubercular Activity Evaluation Investigated urea derivatives with thiazole components, revealing promising antitubercular effects .
Synthesis and Biological Activity of (Thio)Ureas Reviewed various (thio)ureas, emphasizing their diverse biological activities including anti-inflammatory and anti-cancer properties .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-3-(pyrrolidin-2-ylmethyl)urea: Lacks the thiazolyl group, which may affect its bioactivity and chemical properties.

    1-(Tert-butyl)-3-((1-(thiazol-2-yl)ethyl)urea: Contains an ethyl group instead of a pyrrolidinyl group, which may influence its reactivity and applications.

Uniqueness

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to the presence of both the thiazolyl and pyrrolidinyl moieties, which can confer specific chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research and industrial applications.

Biological Activity

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C13H22N4OS, with a molecular weight of 282.41 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and anticonvulsant properties.

PropertyValue
Molecular FormulaC13H22N4OS
Molecular Weight282.41 g/mol
CAS Number1798513-45-7

1. Anticancer Properties

Research indicates that thiazole derivatives often exhibit anticancer activity. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating thiazole-integrated pyrrolidine analogues, certain compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant potential as anticancer agents .

2. Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A review highlighted that specific thiazole derivatives exhibited protective effects in seizure models, suggesting that the thiazole moiety may enhance the anticonvulsant activity of the parent compounds .

3. Structure-Activity Relationship (SAR)

The SAR studies on similar compounds reveal that modifications on the thiazole and pyrrolidine rings can significantly influence biological activity. For example, substituents on the phenyl ring and the nature of the functional groups attached to the thiazole can enhance cytotoxicity and anticonvulsant effects .

Study 1: Anticancer Activity

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against HT-29 colon cancer cells. The most active compound exhibited an IC50 value of 1.61 µg/mL, demonstrating potent antiproliferative effects. The study concluded that modifications at specific positions on the thiazole ring were crucial for enhancing cytotoxicity .

Study 2: Anticonvulsant Efficacy

In another investigation, a novel thiazole-pyrrolidine hybrid was tested in animal models for anticonvulsant efficacy. The compound significantly reduced seizure duration and frequency in pentylenetetrazol-induced seizures, supporting its potential as an anticonvulsant agent .

Q & A

Basic: What are the common synthetic routes for 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, and what reaction conditions are critical for high yield?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

Intermediate Preparation : Synthesis of the pyrrolidine-thiazole intermediate via nucleophilic substitution or coupling reactions. Thiazole derivatives are often functionalized using Pd-catalyzed cross-coupling or cyclization reactions .

Urea Formation : The tert-butyl urea group is introduced via carbodiimide-mediated coupling (e.g., using EDCI or DCC) between the pyrrolidine-thiazole intermediate and tert-butyl isocyanate. Solvents like DMF or dichloromethane are critical for solubility .

Optimization : Reaction temperatures (0–25°C) and pH control (neutral to slightly basic) minimize side reactions. Catalysts like triethylamine improve coupling efficiency .

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective in characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The urea NH protons (δ 5.5–6.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 323.18 g/mol) and fragmentation patterns .
  • HPLC/UPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>98%). Retention times are compared against standards .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar urea derivatives .

Advanced: How can computational methods aid in predicting the binding affinity of this urea derivative to biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases). The urea moiety often forms hydrogen bonds with catalytic residues, while the tert-butyl group enhances hydrophobic contacts .
  • MD Simulations : GROMACS or AMBER simulate binding stability. For example, pyrrolidine-thiazole flexibility may influence target selectivity .
  • Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) to optimize reactivity .
  • ICReDD Workflows : Integrate computational screening with experimental validation to prioritize synthesis targets, reducing trial-and-error approaches .

Advanced: What strategies are recommended for analyzing contradictory results in the compound’s activity across different cell-based assays?

Answer:

  • Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 μM) to calculate IC50 values. Discrepancies may arise from cell line-specific permeability or efflux pumps .
  • Off-Target Profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific binding. SPR or ITC quantify binding kinetics .
  • Metabolic Stability : Incubate with liver microsomes to assess degradation. Poor stability in certain assays may explain variability .
  • Structural Analog Comparison : Test derivatives (e.g., replacing tert-butyl with cyclohexyl) to isolate pharmacophore contributions. Data from similar urea-thiazole hybrids suggest substituent size impacts activity .

Advanced: How can researchers design experiments to elucidate the role of the pyrrolidine-thiazole moiety in target engagement?

Answer:

  • Proteomics : SILAC-based pull-down assays identify binding partners. The thiazole ring may chelate metal ions in metalloenzymes .
  • Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled analogs for NMR titrations. Monitor chemical shift perturbations to map binding sites .
  • Mutagenesis : Engineer target proteins (e.g., alanine scanning) to disrupt hydrogen bonds with the urea group. Compare activity in wild-type vs. mutant assays .
  • Fluorescence Polarization : Label the compound with FITC or TAMRA to measure binding to purified proteins in real-time .

Advanced: What are the best practices for scaling up synthesis without compromising yield or purity?

Answer:

  • Flow Chemistry : Continuous flow reactors minimize exothermic risks during urea coupling. Residence times (5–10 min) and solvent flow rates (0.5–2 mL/min) are optimized for reproducibility .
  • Catalyst Recycling : Immobilized Pd/C or enzyme catalysts reduce costs. For example, lipases catalyze urea formation with >90% recovery .
  • In-Line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress. Adjust parameters dynamically to maintain >90% yield .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Advanced: How do stereochemical variations in the pyrrolidine ring affect biological activity?

Answer:

  • Enantiomer Separation : Chiral HPLC (e.g., Chiralpak IA column) resolves R/S isomers. Biological testing often reveals >10-fold differences in IC50 between enantiomers .
  • Conformational Analysis : NOESY NMR identifies preferred ring puckering (e.g., C2-endo vs. C3-endo), which may sterically hinder target binding .
  • X-ray Diffraction : Compare crystal structures of enantiomers. For example, the (S)-isomer of a related compound showed stronger hydrogen bonding to kinase ATP pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.